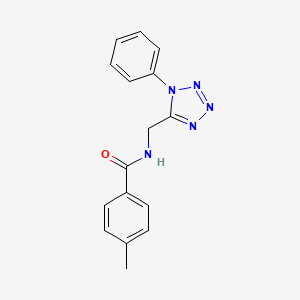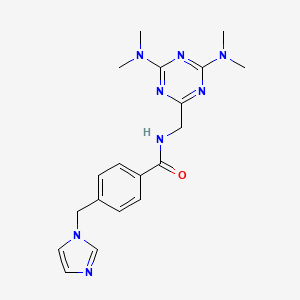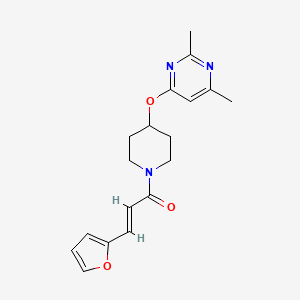![molecular formula C19H14N2O4S B2668273 {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 931374-33-3](/img/structure/B2668273.png)
{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2-[(9H-Xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is a chemical compound with the molecular formula C19H14N2O4S . It has an average mass of 366.391 Da and a monoisotopic mass of 366.067413 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a xanthene core (9H-xanthen-9-one) attached to a thiazole ring and an acetic acid group . The xanthene core is a tricyclic structure that is oxygen-containing and yellow-colored .Mecanismo De Acción
The mechanism of action of {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid is not yet fully understood. However, it is believed to act through a combination of hydrophobic and electrostatic interactions. Specifically, it is thought that this compound binds to the active site of acetylcholinesterase, preventing the enzyme from catalyzing the breakdown of acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have an inhibitory effect on certain biochemical processes, such as the activity of acetylcholinesterase. In addition, this compound has been found to have an anti-inflammatory effect, as well as an antioxidant effect. It has also been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. Another advantage is that it is relatively stable, and can be stored for long periods of time. However, this compound has several limitations. For example, it has a relatively low solubility in water, which can make it difficult to work with in laboratory experiments. In addition, this compound has a relatively short shelf-life, and must be used quickly after synthesis.
Direcciones Futuras
There are several potential future directions for the use of {2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. One potential direction is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another potential direction is the use of this compound as an anti-inflammatory agent, or as an antioxidant. Finally, this compound could be used in the development of new diagnostic tools, such as sensors for the detection of acetylcholine levels in the brain.
Métodos De Síntesis
{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid can be synthesized through a two-step process. The first step involves the condensation of 9-hydroxy-xanthene-9-carboxylic acid and 2-amino-1,3-thiazol-4-ylacetic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds in an aqueous medium at a temperature of around 80°C. The second step involves the hydrolysis of the resulting product, which is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. This reaction proceeds at a temperature of around 70°C.
Aplicaciones Científicas De Investigación
{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid has been studied for its potential applications in a variety of scientific fields, such as biochemistry and physiology. It has been found to have an inhibitory effect on certain biochemical processes, and is also thought to have potential therapeutic applications. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been linked to the potential therapeutic use of this compound in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[2-(9H-xanthene-9-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c22-16(23)9-11-10-26-19(20-11)21-18(24)17-12-5-1-3-7-14(12)25-15-8-4-2-6-13(15)17/h1-8,10,17H,9H2,(H,22,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWMMZLMKYFUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)
![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)




![4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate](/img/structure/B2668203.png)
![N-(3-(1H-imidazol-1-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668207.png)
![Methyl 2-amino-2-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2668208.png)



![4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B2668213.png)